1-(3,5-Difluorophenyl)hexan-1-one
Description
1-(3,5-Difluorophenyl)hexan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₂H₁₄F₂O and a molecular weight of 212.24 g/mol. Structurally, it consists of a hexan-1-one backbone (a six-carbon alkyl chain terminating in a ketone group) substituted at the 3,5-positions of the phenyl ring with fluorine atoms. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in subsequent derivatization reactions such as nucleophilic substitutions or reductions. Its lipophilic nature, imparted by the hexyl chain, may improve membrane permeability in drug candidates.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-2-3-4-5-12(15)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKHSNJWFHEEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Difluorophenyl)hexan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data related to the biological activity of this compound, providing a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a hexanone backbone substituted with a difluorophenyl group. Its chemical formula is , and it features a carbonyl group that plays a critical role in its biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. A study highlighted the structure-activity relationship (SAR) of related compounds, demonstrating that modifications to the phenyl group can enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 5-Fluorobenzimidazole | 4 | Methicillin-resistant S. aureus |
| Hydrazone derivative | 16 | Candida auris |
Note: MIC refers to Minimum Inhibitory Concentration.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, particularly those associated with lung cancer . The mechanism often involves the disruption of cellular signaling pathways that promote survival and proliferation.
Case Study: Anticancer Activity
In a recent study involving derivatives of this compound, researchers observed significant cytotoxic effects on A549 human lung cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : The compound could interact with specific receptors that modulate cellular responses.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (CAS 1443328-99-1, molecular weight 214.21 g/mol ) serves as a key structural analog. While both compounds share a difluorophenyl-ketone core, critical differences include:
- Alkyl Chain Length : The hexyl chain in the target compound vs. the shorter propyl chain in the analog.
- Substituents : The ethoxy group at the 4-position in the analog introduces steric bulk and polarizability, absent in the target compound.
Physicochemical Properties
The hexyl chain in the target compound increases hydrophobicity, favoring non-polar solvent compatibility and membrane penetration. In contrast, the ethoxy group in the analog improves aqueous solubility but may hinder reactivity in sterically sensitive reactions.
Research Findings and Industrial Relevance
- Drug Development : The target compound’s lipophilicity is advantageous in prodrug formulations, whereas the analog’s ethoxy group may stabilize hydrogen bonding in receptor binding.
- Agrochemicals : Fluorinated ketones are pivotal in pesticide synthesis; the hexyl derivative’s stability under UV exposure outperforms shorter-chain analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
